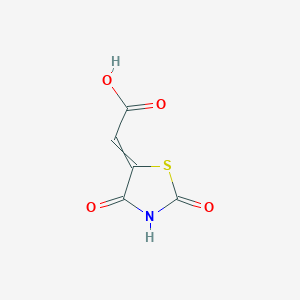
2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid
説明
“2-(2,4-Dioxo-5-thiazolidinylidene)acetic acid” is a compound that has been used in various chemical reactions . It has been synthesized by a Diels–Alder reaction of levopimaric acid and this compound . The new compounds were characterized using elemental analysis and NMR spectroscopy .
Synthesis Analysis
The synthesis of “this compound” involves a Diels–Alder reaction of levopimaric acid, which occurs in pine sap (~30%), with this compound . The reaction after 17 days was stereoselective and formed two regioisomers 2a and 2b in 81% yield .Molecular Structure Analysis
The molecular structure of “this compound” was established using NMR spectroscopy and elemental analysis . The ratio of 2a: 2b was 7:1 and was established using the integrated intensity of the H-1 singlet in PMR spectra .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of new derivatives of levopimaric acid containing a thiazolidinedione fragment .科学的研究の応用
Chemical Synthesis and Modification
New derivatives of levopimaric acid containing a thiazolidinedione fragment were synthesized through the Diels–Alder reaction with 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid. These compounds were characterized using NMR spectroscopy, demonstrating the versatility of this acid in synthesizing chemically modified compounds (Vafina et al., 2014).
Antimicrobial Activity
A series of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin showed notable antibacterial activity, particularly against Gram-positive bacterial strains. This highlights the potential of this compound in developing antimicrobial agents (Trotsko et al., 2018). Additionally, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activity, emphasizing its potential in antimicrobial research (Abd Alhameed et al., 2019).
Enzyme Inhibition
This acid was used in preparing carboxylate inhibitors selective for carbonic anhydrase IX/XII. The compounds showed submicromolar inhibition of human carbonic anhydrase XII, indicating its potential application in enzyme inhibition related to various physiological and pathological processes (Abd Alhameed et al., 2020).
Antioxidant Properties
A series of novel 1,3,4-thia(oxa)diazole substituted acetamides demonstrated significant antioxidant activity. This suggests the potential of this compound in developing antioxidants, with one compound showing a radical scavenging ability comparable to ascorbic acid (Lelyukh et al., 2021).
作用機序
Target of Action
It’s known that thiazolidinedione derivatives, which this compound is a part of, exhibit anti-inflammatory , antibacterial , antituberculosis , antifungal , and anti-HIV activity. These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It’s known that the compound was synthesized by a diels–alder reaction of levopimaric acid and 2-(2,4-dioxo-5-thiazolidinylidene)acetic acid . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving a cycloaddition reaction.
Biochemical Pathways
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, tuberculosis, fungal growth, and hiv replication .
Result of Action
Given the known activities of thiazolidinedione derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antituberculosis, antifungal, and anti-hiv effects .
特性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






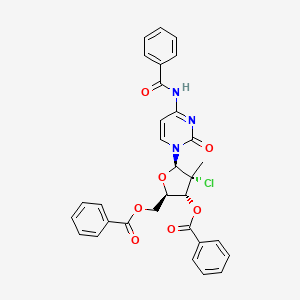
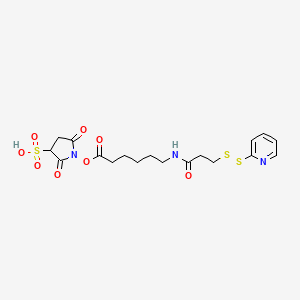


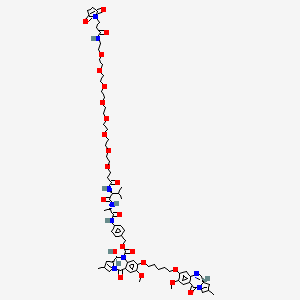


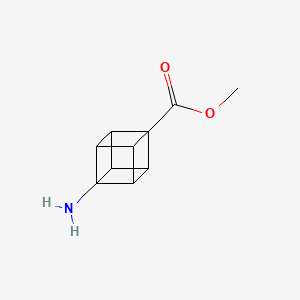
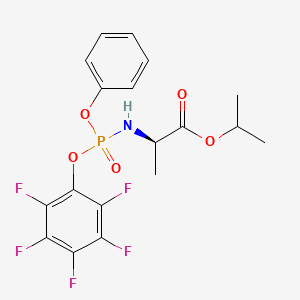
![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)